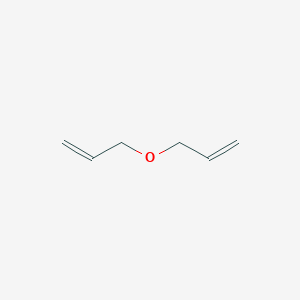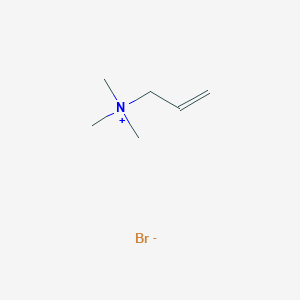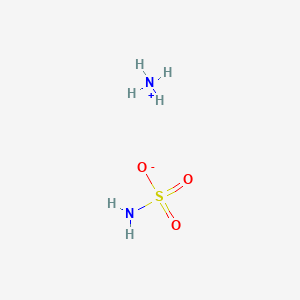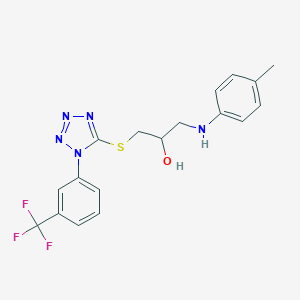
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mécanisme D'action
TAK-659 selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by TAK-659 blocks these signaling events, leading to decreased proliferation and survival of B-cells.
Effets Biochimiques Et Physiologiques
TAK-659 has been shown to selectively inhibit BTK in vitro and in vivo, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function. TAK-659 has also shown promising anti-tumor activity in preclinical models of B-cell malignancies, which makes it a potential therapeutic agent for these diseases.
One limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that TAK-659 is a tool compound and may not have the same pharmacokinetic and pharmacodynamic properties as a drug candidate.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown promising results, and clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans.
Another area of interest is the use of TAK-659 as a tool compound for studying B-cell receptor signaling and B-cell function. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function.
In addition, further studies are needed to understand the mechanism of action of TAK-659 and its effects on B-cell signaling and function. This could lead to the development of new therapeutic targets and strategies for the treatment of B-cell malignancies and autoimmune diseases.
Conclusion:
TAK-659 is a potent and selective inhibitor of BTK, which has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases. TAK-659 is also a valuable tool compound for studying B-cell receptor signaling and B-cell function. Further research is needed to evaluate the safety and efficacy of TAK-659 in humans and to understand its mechanism of action and effects on B-cell signaling and function.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the tetrazole ring, followed by the synthesis of the thioether moiety. The final step is the coupling of the two fragments to form the desired product. The synthesis of TAK-659 has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 selectively inhibits BTK and blocks B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
Numéro CAS |
133506-56-6 |
|---|---|
Nom du produit |
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- |
Formule moléculaire |
C18H18F3N5OS |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
1-(4-methylanilino)-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C18H18F3N5OS/c1-12-5-7-14(8-6-12)22-10-16(27)11-28-17-23-24-25-26(17)15-4-2-3-13(9-15)18(19,20)21/h2-9,16,22,27H,10-11H2,1H3 |
Clé InChI |
MHCJWJJQLUGENF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
SMILES canonique |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
Synonymes |
1-[(4-methylphenyl)amino]-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-y l]sulfanyl-propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



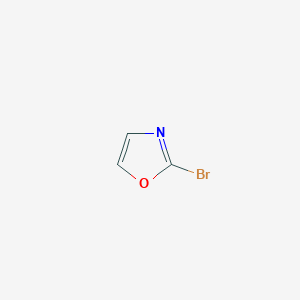
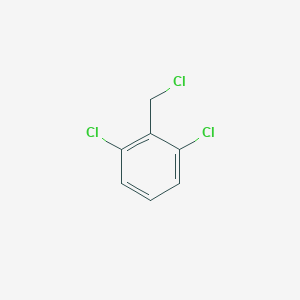
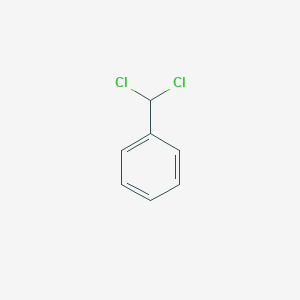
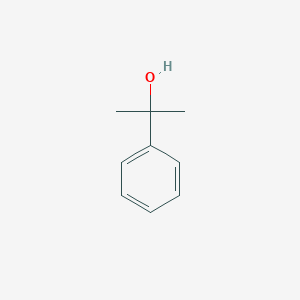
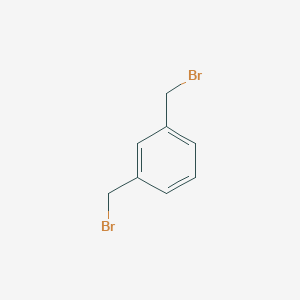
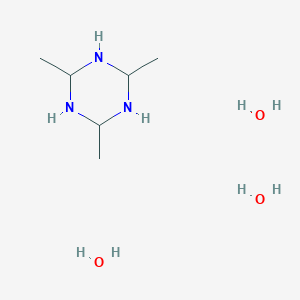
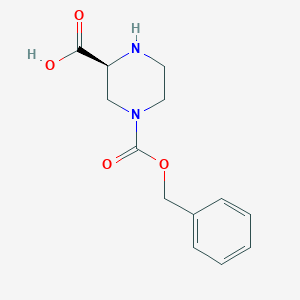
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
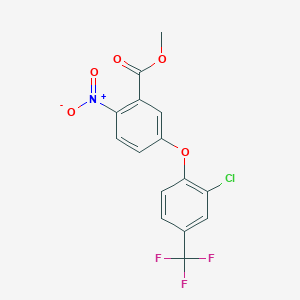
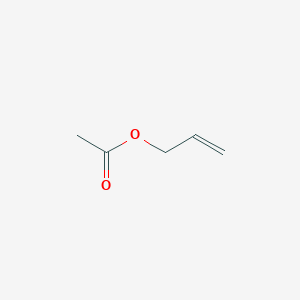
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
